molecular formula C27H28N4O3S B1256752 8-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methoxy-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one

8-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methoxy-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one

Cat. No.: B1256752
M. Wt: 488.6 g/mol
InChI Key: IVUIXLGQUMIHNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-9-methoxy-2,3-dihydro[1,3]thiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines a thiazole ring, a pyrimidine ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-9-methoxy-2,3-dihydro[1,3]thiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the thiazole and pyrimidine rings. Key steps include:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.

    Thiazole Ring Formation: This involves the cyclization of a thioamide with a haloketone.

    Pyrimidine Ring Formation: This can be synthesized by the condensation of a β-dicarbonyl compound with a guanidine derivative.

    Final Coupling: The final step involves coupling the intermediate compounds under specific conditions to form the target molecule.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated reactors and continuous flow chemistry to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-9-methoxy-2,3-dihydro[1,3]thiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-9-methoxy-2,3-dihydro[1,3]thiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and biological activity.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It is used as a probe to study biochemical pathways and molecular mechanisms.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-9-methoxy-2,3-dihydro[1,3]thiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-9-methoxy-2,3-dihydro[1,3]thiazolo[3’,2’1,2]pyrimido[5,4-b]indol-5(6H)-one: can be compared with other indole derivatives and thiazole-containing compounds.

    Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole moiety, but differ in their biological activity and applications.

    Thiazole Compounds: Compounds such as thiamine (vitamin B1) and sulfathiazole, which have different pharmacological properties.

Properties

Molecular Formula

C27H28N4O3S

Molecular Weight

488.6 g/mol

IUPAC Name

8-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methoxy-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one

InChI

InChI=1S/C27H28N4O3S/c1-34-20-7-8-22-21(16-20)24-25(26(33)30-13-14-35-27(30)28-24)31(22)17-23(32)29-11-9-19(10-12-29)15-18-5-3-2-4-6-18/h2-8,16,19H,9-15,17H2,1H3

InChI Key

IVUIXLGQUMIHNB-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N(C3=C2N=C4N(C3=O)CCS4)CC(=O)N5CCC(CC5)CC6=CC=CC=C6

Canonical SMILES

COC1=CC2=C(C=C1)N(C3=C2N=C4N(C3=O)CCS4)CC(=O)N5CCC(CC5)CC6=CC=CC=C6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methoxy-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one
Reactant of Route 2
Reactant of Route 2
8-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methoxy-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one
Reactant of Route 3
Reactant of Route 3
8-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methoxy-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one
Reactant of Route 4
Reactant of Route 4
8-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methoxy-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one
Reactant of Route 5
8-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methoxy-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one
Reactant of Route 6
8-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methoxy-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one

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